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Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has become a

cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with

tumors harboring EGFR sensitizing mutations (such as exon 19 deletions or the L858R

mutation) and the T790M resistance mutation. Developed by AstraZeneca, osimertinib's unique

mechanism involves covalent binding to the cysteine-797 residue in the ATP-binding site of

mutant EGFR, leading to potent and selective inhibition. This targeted action spares wild-type

EGFR, which contributes to a more favorable safety profile compared to earlier generation

TKIs. This guide provides an in-depth overview of the critical physicochemical properties and

stability characteristics of osimertinib, supported by quantitative data and detailed experimental

protocols.

Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) like

osimertinib are fundamental to its formulation, delivery, and pharmacokinetic profile. Key

properties are summarized below.

Quantitative Physicochemical Data
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The following tables provide a structured summary of the essential physicochemical

parameters for osimertinib and its mesylate salt.

Table 1: General and Predicted Physicochemical Properties

Property Value Source

Molecular Formula C₂₈H₃₃N₇O₂

Molecular Weight 499.619 g/mol

pKa (Strongest Acidic) 13.64

pKa (Strongest Basic)
8.87, 9.5 (aliphatic amine), 4.4

(aniline)

logP 4.47

Polar Surface Area 87.55 Å²

Rotatable Bond Count 10

Hydrogen Bond Acceptors 7

Hydrogen Bond Donors 2

Table 2: Solubility Profile of Osimertinib Mesylate
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Solvent/Mediu
m

pH Solubility Temperature Source

Water 7 ~924 µg/mL Not Specified

Water Not Specified 3.1 mg/mL 37°C

Simulated

Gastric Fluid
1.2

2135.51 ± 43.31

µg/mL
Not Specified

PEG-400 Not Specified
7.33 x 10⁻³

(mole fraction)
318.2 K

Methanol Not Specified Slightly Soluble Not Specified

DMSO Not Specified Slightly Soluble Not Specified

Table 3: Thermal and Solid-State Properties

Property Value Source

Melting Point (mesylate salt) >232°C (decomposition)

Polymorphism (mesylate salt)

Exists in multiple polymorphic

forms (e.g., Form A and Form

B)

Stability Profile
Understanding the stability of osimertinib under various stress conditions is critical for

determining appropriate storage, formulation, and shelf-life.

Forced Degradation Studies
Forced degradation studies indicate that osimertinib is susceptible to degradation under

specific conditions.

Acidic and Alkaline Conditions: Significant degradation occurs in both acidic (0.1 M HCl) and

alkaline (0.1 M NaOH) environments.
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Oxidative Conditions: The molecule is labile under oxidative stress, for instance, when

exposed to 30% hydrogen peroxide.

Thermal and Photolytic Conditions: Osimertinib is relatively stable under thermal and

photolytic stress.

The primary degradation pathways involve hydrolysis and oxidation. Major metabolites

identified in vivo are AZ7550 and AZ5104, formed predominantly through oxidation by CYP3A

enzymes.

Table 4: Summary of Stability under Stress Conditions

Condition Observation Source

Acid Hydrolysis Significant Degradation

Base Hydrolysis Significant Degradation

Oxidation Significant Degradation

Thermal Stable

Photolytic Stable / Slight Degradation

Neutral Hydrolysis Stable

Mechanism of Action and Signaling Pathways
Osimertinib functions as a targeted therapy by inhibiting the EGFR signaling pathway, which is

crucial for cell growth, proliferation, and survival. In NSCLC, mutations in EGFR can lead to its

constitutive activation, driving tumor growth. Osimertinib irreversibly binds to mutant EGFR,

blocking downstream signaling cascades, primarily the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK pathways.

Visualizing the EGFR Signaling Pathway
The following diagram illustrates the key components of the EGFR signaling pathway and the

point of inhibition by osimertinib.
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Caption: EGFR Signaling Pathway Inhibition by Osimertinib.
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Experimental Protocols
Detailed methodologies are essential for the accurate assessment of osimertinib's properties

and stability.

Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for

quantifying osimertinib and its degradation products.

Objective: To develop and validate a method that separates the parent drug from any

degradation products formed under stress conditions.

Instrumentation: Shimadzu Model CBM-20A/20 Alite or equivalent.

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic

solvent. For example, a mixture of 0.1% Triethylamine (T.E.A.) and methanol (50:50, v/v).

Another option is acetonitrile and 0.1 M ammonium acetate (1:1, v/v).

Flow Rate: Typically 1.0 mL/min.

To cite this document: BenchChem. [Physicochemical Properties and Stability of Osimertinib:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580323#physicochemical-properties-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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